3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-8-5-11(12(13)16)14-7-3-2-4-10(14)6-9-15/h10-11,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWBISYHDAEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCCCC2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through palladium (II)-catalyzed cycloaddition reactions . The pyrrolidinone ring can be formed through hydrosilylation reactions involving levulinic acid and aromatic amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidine and pyrrolidinone rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a versatile building block in the development of drugs targeting different biological pathways.
Synthesis of Pharmaceutical Compounds
Research indicates that derivatives of 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one can be synthesized to create potent ligands for histamine receptors, particularly H3 receptor antagonists. These compounds have shown promise in treating conditions such as obesity, cognitive dysfunction, and sleep disorders due to their ability to modulate neurotransmitter release .
Neuropharmacological Applications
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its piperidine and pyrrolidine moieties are known to influence central nervous system activity.
Cognitive Enhancers
Studies have explored the potential of this compound in enhancing cognitive functions. It has been suggested that compounds derived from it may improve memory and learning processes by modulating cholinergic and dopaminergic systems .
Treatment of Neurodegenerative Diseases
There is ongoing research into the use of related compounds for neuroprotective effects against diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential .
Solvent Applications in Pharmaceuticals
3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one has also been studied for its properties as a solvent in pharmaceutical formulations. Its high solubilizing capacity makes it suitable for dissolving various active pharmaceutical ingredients (APIs).
Solubilization Efficacy
The compound has demonstrated effectiveness in solubilizing poorly soluble drugs, which is essential for improving bioavailability and therapeutic efficacy . Its physicochemical properties allow it to be used in various formulations, including injectable solutions and oral dosages.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on H3 Receptor Antagonists | Investigated the synthesis of derivatives | Found that modifications enhance receptor binding affinity |
| Neuroprotective Effects | Examined potential against neurodegeneration | Showed promising results in animal models of Alzheimer's disease |
| Solvent Efficacy | Evaluated solubilization of APIs | Demonstrated superior solubilization compared to traditional solvents |
Mechanism of Action
The mechanism of action of 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Lactam Core Variations: The target compound and 3-hydroxycotinine share a pyrrolidin-2-one core, while 3-hydroxy-1-methyl-2-piperidinone features a piperidin-2-one ring. The six-membered lactam in the latter may confer greater conformational flexibility but reduced ring strain compared to pyrrolidinone derivatives . The indole-substituted analog () retains the pyrrolidinone core but replaces the hydroxyethyl-piperidine group with a lipophilic indolylethyl chain, increasing LogP significantly (~2.0 vs. ~1.5) .
In contrast, 3-hydroxycotinine’s pyridinyl substituent adds aromaticity and hydrogen-bond acceptor capacity, which may facilitate binding to nicotinic acetylcholine receptors .
Pharmacological Implications (Inferred from Structural Analogues)
- 3-Hydroxycotinine: As a major metabolite of nicotine, this compound interacts with nicotinic receptors but with lower affinity than nicotine itself. Its pyrrolidinone-pyridine structure highlights the importance of aromatic moieties in neurotransmitter mimicry .
- Piperidine/Pyrrolidine Derivatives: Compounds like 3-(1-Methyl-2-pyrrolidinyl)piperidine () and ADRA1B-targeting analogs () suggest that bicyclic amines and lactams are privileged scaffolds for GPCR modulation. The hydroxyethyl group in the target compound may mimic endogenous ligands like catecholamines .
Biological Activity
3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . It features a piperidine ring and a pyrrolidine structure, which are known to influence its biological activity. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, as outlined in patent literature where methods are described for producing related pyrrolidine derivatives .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Neuroprotective Effects : Compounds derived from pyrrolidine structures have shown promise in neuroprotection, potentially through mechanisms involving GABA uptake inhibition .
- Anti-fibrotic Activity : Related compounds have demonstrated the ability to inhibit collagen synthesis in vitro, suggesting potential applications in treating fibrotic diseases .
Case Studies
- Neuroprotective Studies : A study focused on the neuroprotective effects of pyrrolidine derivatives indicated that modifications to the hydroxyl group can enhance activity against neurodegenerative conditions. The results showed significant reductions in neuronal cell death in models of oxidative stress .
- Fibrosis Inhibition : In vitro studies using hepatic stellate cells demonstrated that certain derivatives could significantly reduce collagen type I alpha 1 (COL1A1) protein expression, indicating a mechanism for anti-fibrotic activity. The IC50 values for these compounds were reported around 45 μM, showcasing their potency .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine and pyrrolidinone rings), while ¹³C NMR confirms carbonyl (C=O) and quaternary carbons. For example, methyl groups on pyrrolidinone appear as singlets near δ 2.2 ppm .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally similar piperidinone derivatives, revealing bond angles (e.g., C-N-C ~109°) and spatial arrangements .
- IR Spectroscopy : Detects functional groups like hydroxyl (3200–3600 cm⁻¹) and carbonyl (1660–1750 cm⁻¹) .
How can researchers optimize reaction conditions to improve the yield of 3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one?
Advanced Research Question
Yield optimization requires systematic parameter adjustment:
- Temperature : Lower temperatures (0–25°C) reduce side reactions in nucleophilic substitutions .
- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates by stabilizing charged intermediates.
- Catalysis : Lewis acids like ZnCl₂ may accelerate carbonyl activation.
- Monitoring : HPLC or TLC tracks reaction progress, with purity assessed via NMR integration .
How can discrepancies in reported biological activity data for this compound be resolved?
Advanced Research Question
Contradictions in activity data (e.g., receptor affinity) may arise from:
- Purity variations : Ensure ≥95% purity via HPLC (C18 columns, acetonitrile/water gradients) .
- Assay conditions : Standardize pH (e.g., ammonium acetate buffer, pH 6.5) and temperature across studies .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated benzisoxazole-piperidine compounds) to isolate pharmacophoric features .
What computational methods are used to predict the compound’s conformation and interaction with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates flexibility of the hydroxyethyl-piperidine side chain in aqueous environments.
- Docking Studies : Predict binding poses to receptors (e.g., neurotransmitter transporters) using software like AutoDock, guided by crystallographic data from related compounds .
- QM/MM Calculations : Models electronic interactions at active sites, such as hydrogen bonding between the hydroxyl group and receptor residues .
How can researchers validate the stereochemical purity of this compound during synthesis?
Advanced Research Question
- Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers, with mobile phases of hexane/isopropanol .
- Optical Rotation : Compare [α]D values to literature data for stereoisomers (e.g., (R)- vs. (S)-configurations) .
- X-ray Diffraction : Resolves absolute configuration, as shown for (R)-3,3-diethyl-piperidinone derivatives .
What strategies mitigate degradation of this compound under physiological conditions?
Advanced Research Question
- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS.
- Prodrug Design : Modify the hydroxyethyl group into ester prodrugs (e.g., acetylated derivatives) to enhance metabolic stability .
- Excipient Screening : Use cyclodextrins or liposomes to protect against hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
